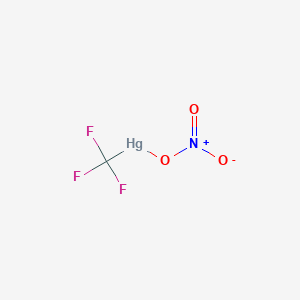
Mercury, (nitrate-O)(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, (nitrate-O)(trifluoromethyl)-, also known by its chemical formula CF₃HgNO₃, is a compound that combines the unique properties of mercury with the trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Vorbereitungsmethoden
The synthesis of Mercury, (nitrate-O)(trifluoromethyl)- typically involves the reaction of mercury compounds with trifluoromethylating agents. One common method is the reaction of mercury(II) nitrate with trifluoromethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
Analyse Chemischer Reaktionen
Mercury, (nitrate-O)(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halides and organometallic compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of mercury hydroxide and trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Mercury, (nitrate-O)(trifluoromethyl)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of materials that require the unique properties of the trifluoromethyl group, such as certain polymers and coatings.
Wirkmechanismus
The mechanism by which Mercury, (nitrate-O)(trifluoromethyl)- exerts its effects is primarily through the electron-withdrawing properties of the trifluoromethyl group. This group can stabilize or destabilize certain intermediates in chemical reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application, but generally, the trifluoromethyl group plays a crucial role in modulating the compound’s behavior.
Vergleich Mit ähnlichen Verbindungen
Mercury, (nitrate-O)(trifluoromethyl)- can be compared to other trifluoromethylated mercury compounds, such as bis(trifluoromethyl)mercury. While both compounds contain the trifluoromethyl group, their reactivity and applications can differ significantly. For example, bis(trifluoromethyl)mercury is often used in different types of organic synthesis reactions compared to Mercury, (nitrate-O)(trifluoromethyl)-. Other similar compounds include trifluoromethylated organometallic compounds, which also exhibit unique reactivity due to the presence of the trifluoromethyl group.
Conclusion
Mercury, (nitrate-O)(trifluoromethyl)- is a compound with unique properties and a wide range of applications in scientific research and industry Its synthesis, reactivity, and mechanism of action are influenced by the presence of the trifluoromethyl group, making it a valuable compound for various applications
Eigenschaften
CAS-Nummer |
461-40-5 |
|---|---|
Molekularformel |
CF3HgNO3 |
Molekulargewicht |
331.60 g/mol |
IUPAC-Name |
nitrooxy(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.Hg.NO3/c2-1(3)4;;2-1(3)4/q;+1;-1 |
InChI-Schlüssel |
CSZWXWHPMBTSEB-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Hg]O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


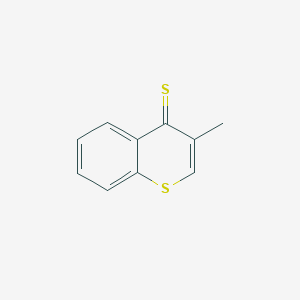
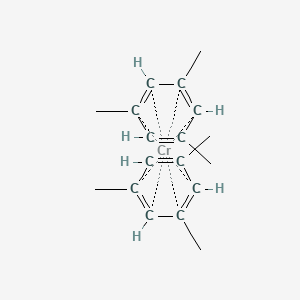
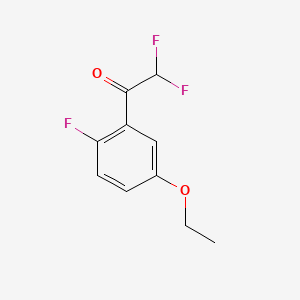
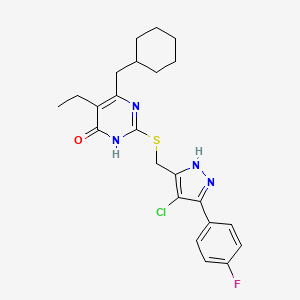
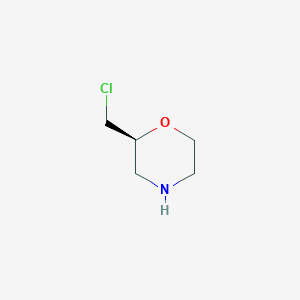
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
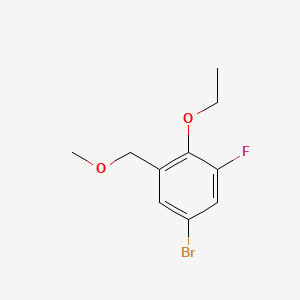

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
